molecular formula C13H16N2O6 B017418 Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate CAS No. 162537-10-2

Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate

Cat. No.: B017418
CAS No.: 162537-10-2
M. Wt: 296.28 g/mol
InChI Key: HMDFMFXSUVWFSQ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O6 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester plays a significant role in biochemical reactions, particularly in the derivatization of amino acids. This compound interacts with amino acids, forming diastereomeric derivatives that can be separated and analyzed using HPLC . The interaction between N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester and amino acids involves the formation of a covalent bond between the ester group of the compound and the amino group of the amino acid. This reaction is facilitated by the presence of enzymes such as esterases, which catalyze the hydrolysis of the ester bond .

Cellular Effects

N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression by modifying the structure of amino acids and peptides . This modification can alter the activity of enzymes and other proteins, leading to changes in cellular metabolism and function. For example, the derivatization of amino acids by N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester can impact the synthesis of proteins and the regulation of metabolic pathways .

Molecular Mechanism

The molecular mechanism of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester involves its ability to bind to amino acids and peptides, forming stable covalent bonds . This binding interaction is facilitated by the ester group of the compound, which reacts with the amino group of the target molecule. The resulting diastereomeric derivatives can be separated and analyzed using HPLC, allowing researchers to study the structure and function of amino acids and peptides in detail . Additionally, N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester can inhibit or activate enzymes by modifying their substrate specificity or catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness as a derivatizing agent . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of protein synthesis and metabolic regulation . The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester in animal models can vary depending on the dosage used. At low doses, the compound has been shown to have minimal toxic effects and can effectively modify amino acids and peptides for biochemical analysis . At higher doses, the compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and enzyme activity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing significant toxicity .

Metabolic Pathways

N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester is involved in several metabolic pathways, particularly those related to amino acid metabolism . The compound interacts with enzymes such as esterases, which catalyze the hydrolysis of the ester bond, leading to the formation of diastereomeric derivatives . These derivatives can then be further metabolized by other enzymes, affecting metabolic flux and the levels of various metabolites . The compound’s impact on metabolic pathways can influence overall cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of the compound can also affect its overall bioavailability and effectiveness as a derivatizing agent .

Subcellular Localization

The subcellular localization of N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to various subcellular structures, including the cytoplasm, nucleus, and mitochondria, where it can interact with amino acids and peptides . This localization is critical for the compound’s activity and function, as it allows for the precise modification of target molecules within specific cellular contexts .

Properties

IUPAC Name

methyl (2S)-3-methyl-2-[(4-nitrophenoxy)carbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-8(2)11(12(16)20-3)14-13(17)21-10-6-4-9(5-7-10)15(18)19/h4-8,11H,1-3H3,(H,14,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDFMFXSUVWFSQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571776
Record name Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162537-10-2
Record name Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate
Reactant of Route 2
Reactant of Route 2
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate
Reactant of Route 3
Reactant of Route 3
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate
Reactant of Route 4
Reactant of Route 4
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate
Reactant of Route 5
Reactant of Route 5
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate
Reactant of Route 6
Reactant of Route 6
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.